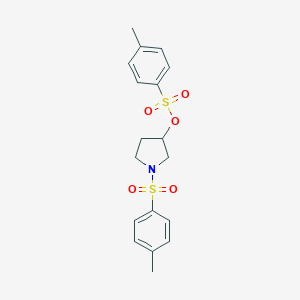

1-Tosyl-3-pyrrolidinol Tosylate

Übersicht

Beschreibung

The synthesis and study of pyrrole derivatives, such as those involving tosyl groups, are significant due to their diverse chemical properties and potential applications in various fields of chemistry. The compound "1-Tosyl-3-pyrrolidinol Tosylate" might not be directly mentioned in literature, but its synthesis and analysis can be inferred from studies on similar compounds.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves innovative methods to introduce tosyl groups into the molecule. For instance, Trofimov et al. (2022) describe the synthesis of 1-Tosyl-4-pyrrolyl-1,3-enynes through a t-BuOK-assisted chemoselective reaction of 2-(acylethynyl)pyrroles with TosMIC, showcasing a new functionality of this widely used reagent (Trofimov et al., 2022). Another example is the Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers, facilitating the synthesis of substituted pyrroles in a regiocontrollable manner (Feng et al., 2014).

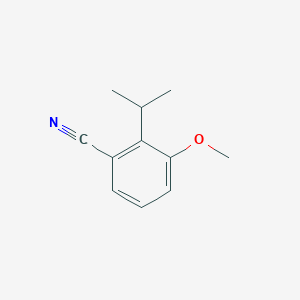

Molecular Structure Analysis

The molecular structure of compounds like "1-Tosyl-3-pyrrolidinol Tosylate" can be complex, with specific configurations affecting their properties and reactivity. For instance, polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and significant quantum yields due to their unique molecular structures (Zhang & Tieke, 2008).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Alp et al. (2010) demonstrated the novel one-pot synthesis of new tosyl-pyrrole derivatives, exploring their inhibitory action on human cytosolic carbonic anhydrase isozymes, indicating the potential biological activity of such compounds (Alp et al., 2010).

Wissenschaftliche Forschungsanwendungen

Cyclisation and Synthesis of Heterocycles

A study by Nuhrich and Moulines (1991) demonstrated the cyclisation of N-tosyl-oxiranepropylamines, which efficiently leads to the formation of N-tosyl-2-pyrrolidinemethanols in high yields through a regiospecific ring closure. This process provides an efficient entry to functional pyrrolidines, expected to have useful applications in synthesis (Nuhrich & Moulines, 1991).

Phosphine-Catalyzed Annulation

Zhu, Lan, and Kwon (2003) reported a phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This method highlights the role of N-tosylimines, showcasing the versatility of tosyl-containing compounds in facilitating complex cyclization reactions with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Rh(II)-Catalyzed Transannulation

Feng et al. (2014) developed a Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers, enabling the facile synthesis of substituted pyrroles in a regiocontrollable manner. This methodology extends to accessing 3-pyrrolin-2-one derivatives, underlining the importance of tosyl groups in catalytic synthesis strategies (Feng et al., 2014).

Arylation of Pyridines

Dai et al. (2013) discovered that phenyl tosylates could be used for the C3-selective arylation of pyridines using a Pd(OAc)2-1,10-phenanthroline catalyst system. This finding opens new avenues for selective functionalization of pyridines, a core structure in many pharmaceutical compounds (Dai et al., 2013).

Synthesis of Pyrrolidine Derivatives

Knight et al. (2008) explored a palladium-catalyzed decarboxylative cyclization to synthesize pyrrolidine derivatives from N-tosyl-5,5-divinyloxazolidin-2-one. This reaction highlights the utility of tosyl-containing compounds in the generation of complex molecules with potential biological activity (Knight et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLVVAXXZWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567065 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosyl-3-pyrrolidinol Tosylate | |

CAS RN |

131912-34-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)